molecular formula C8H7BrN2S B13843805 5-Bromo-7-(methylthio)-1H-indazole

5-Bromo-7-(methylthio)-1H-indazole

Cat. No.: B13843805
M. Wt: 243.13 g/mol
InChI Key: VVUVTAMYGNRQMZ-UHFFFAOYSA-N
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Description

5-Bromo-7-(methylthio)-1H-indazole is a brominated indazole derivative featuring a methylthio (-SMe) substituent at the 7-position. The synthesis of such compounds often employs ammonium chloride (NH₄Cl) catalysis under ethanol solvent conditions, yielding high-purity products with eco-friendly protocols .

Properties

Molecular Formula

C8H7BrN2S

Molecular Weight

243.13 g/mol

IUPAC Name

5-bromo-7-methylsulfanyl-1H-indazole

InChI

InChI=1S/C8H7BrN2S/c1-12-7-3-6(9)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)

InChI Key

VVUVTAMYGNRQMZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC2=C1NN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(methylthio)-1H-indazole typically involves the bromination of 7-(methylthio)-1H-indazole. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(methylthio)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methylthio group to a methyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkyl halides can be used in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 5-azido-7-(methylthio)-1H-indazole, 5-thio-7-(methylthio)-1H-indazole, and 5-alkoxy-7-(methylthio)-1H-indazole.

    Oxidation Reactions: Products include 5-Bromo-7-(methylsulfinyl)-1H-indazole and 5-Bromo-7-(methylsulfonyl)-1H-indazole.

    Reduction Reactions: Products include 7-(methylthio)-1H-indazole and 5-Bromo-7-methyl-1H-indazole.

Scientific Research Applications

5-Bromo-7-(methylthio)-1H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is used in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(methylthio)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and methylthio groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific target being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ primarily in substituents at the 5- and 7-positions, which influence physicochemical properties and biological activity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
5-Bromo-7-methyl-1H-indazole -Br (5), -Me (7) C₈H₇BrN₂ 225.06 1146637-09-3 High purity (97%), used in kinase inhibitors
5-Bromo-7-methoxy-1H-indazole -Br (5), -OMe (7) C₈H₇BrN₂O 241.06 885279-52-7 Electron-withdrawing group; intermediates in anticancer agents
5-Bromo-7-(trifluoromethyl)-1H-indazole -Br (5), -CF₃ (7) C₈H₄BrF₃N₂ 277.03 1374258-43-1 Lipophilic; enhances blood-brain barrier penetration
5-Bromo-4-fluoro-1H-indazole -Br (5), -F (4) C₇H₄BrFN₂ 229.02 1082041-85-7 Halogen diversity; explored in PET imaging
5-Bromo-3,7-dimethyl-1H-indazole -Br (5), -Me (3,7) C₉H₉BrN₂ 239.09 1031417-71-6 Steric hindrance impacts receptor binding

Pharmacological and Physicochemical Properties

  • Lipophilicity : The -CF₃ group in 5-bromo-7-(trifluoromethyl)-1H-indazole increases logP (lipophilicity), favoring CNS-targeting drug candidates . In contrast, -SMe (predicted logP ~2.5) balances solubility and membrane permeability.
  • Bioactivity : Methoxy and methyl derivatives are intermediates in kinase inhibitors (e.g., JAK/STAT pathways) . The methylthio variant’s sulfur atom could enhance metal-binding affinity, relevant to enzyme inhibition.

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